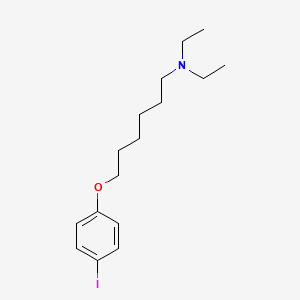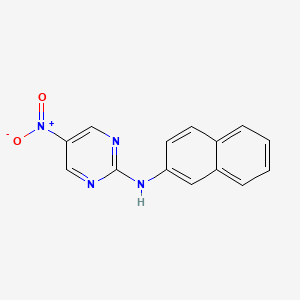![molecular formula C16H12N6O4S B5089368 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide, also known as NITD-354, is a chemical compound that has gained attention in the scientific community for its potential use as an antiviral agent.
Mecanismo De Acción
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide exerts its antiviral activity by binding to the active site of the viral RNA-dependent RNA polymerase, which prevents the enzyme from synthesizing viral RNA. This leads to the inhibition of viral replication and ultimately, the reduction of viral load.
Biochemical and Physiological Effects:
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. However, further studies are needed to determine the long-term effects of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide in lab experiments is its specificity for viral RNA-dependent RNA polymerase, which makes it a promising candidate for antiviral drug development. However, the synthesis of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers.
Direcciones Futuras
Future research on 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide could focus on optimizing its antiviral activity by modifying its chemical structure. Additionally, studies could be conducted to investigate the potential use of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide in combination with other antiviral agents to enhance its efficacy. Furthermore, the safety and long-term effects of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide on human health should be thoroughly evaluated before it can be considered for clinical use.
In conclusion, 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide is a promising antiviral agent that has demonstrated efficacy against a range of viruses. Its specificity for viral RNA-dependent RNA polymerase makes it a promising candidate for antiviral drug development. Further research is needed to optimize its antiviral activity, evaluate its safety and long-term effects, and explore its potential use in combination with other antiviral agents.
Métodos De Síntesis
The synthesis of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide involves the reaction of 4-aminobenzamide with 2-(4-nitrophenyl)-2-oxoethylthiocyanate, followed by the reaction with sodium azide and copper(I) iodide to yield the desired compound. The yield of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide is approximately 50%, and the compound has been characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide has been extensively studied for its antiviral activity against a range of viruses, including dengue virus, Zika virus, and Ebola virus. In vitro studies have shown that 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide inhibits viral replication by targeting the viral RNA-dependent RNA polymerase, which is essential for viral genome replication. In vivo studies in animal models have also demonstrated the efficacy of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide in reducing viral load and improving survival rates.
Propiedades
IUPAC Name |
4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4S/c17-15(24)11-3-5-12(6-4-11)21-16(18-19-20-21)27-9-14(23)10-1-7-13(8-2-10)22(25)26/h1-8H,9H2,(H2,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURVOBFSQJYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)
![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5089313.png)

![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)

![2-[{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5089350.png)
![[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5089361.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)

![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)